5-(4-Phenoxyphenyl)rubicene
Description
5-(4-Phenoxyphenyl)rubicene is a polycyclic aromatic hydrocarbon (PAH) derivative of rubicene, a tricyclic aromatic compound composed of three fused benzene rings. The substitution of a phenoxyphenyl group at the 5-position of rubicene introduces structural and electronic modifications that may enhance its utility in organic electronics, catalysis, or optoelectronics. For instance, phenoxyphenyl groups are known to improve solubility and alter π-conjugation in aromatic systems, which could optimize charge transport properties in semiconductor applications .
Properties
CAS No. |
922184-97-2 |
|---|---|
Molecular Formula |
C38H22O |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)rubicene |
InChI |
InChI=1S/C38H22O/c1-2-8-25(9-3-1)39-26-19-16-23(17-20-26)24-18-21-31-34(22-24)30-13-7-15-32-35-28-11-5-4-10-27(28)29-12-6-14-33(36(29)35)38(31)37(30)32/h1-22H |
InChI Key |
IRWBAHCGJOBIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Phenoxyphenyl)rubicene typically involves the Scholl reaction, a method that facilitates the formation of polycyclic aromatic hydrocarbons through oxidative cyclization. The starting material, 9,10-diphenylanthracene, is treated with an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of an acid like trifluoromethanesulfonic acid (TfOH). This reaction leads to the formation of the rubicene core, which can then be further functionalized to introduce the phenoxyphenyl group .
Chemical Reactions Analysis
5-(4-Phenoxyphenyl)rubicene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can introduce different functional groups onto the rubicene core .
Scientific Research Applications
5-(4-Phenoxyphenyl)rubicene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its unique electronic properties make it a candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). In medicine, its potential as a fluorescent probe for imaging applications is being explored. Industrially, it is used in the development of sensors and lithium batteries .
Mechanism of Action
The mechanism of action of 5-(4-Phenoxyphenyl)rubicene involves its interaction with various molecular targets and pathways. Its planar structure and extended π-conjugation allow it to participate in electron transfer processes, making it an effective component in electronic devices. The specific pathways involved depend on the application, but generally, its electronic properties enable it to interact with other molecules and materials in a way that facilitates the desired effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
5,12-Bis(4-phenoxyphenyl)rubicene (CAS 922185-02-2)
- Structure: Features phenoxyphenyl groups at both the 5- and 12-positions of rubicene.
- Molecular Formula : C₅₀H₃₀O₂, indicating a significantly larger molecular weight compared to unsubstituted rubicene (C₁₈H₁₂).
- Applications: Likely exhibits enhanced solubility and extended π-conjugation due to bulky phenoxyphenyl substituents, making it suitable for organic light-emitting diodes (OLEDs) or thin-film transistors.
Rubicene (CAS 197-61-5)
- Structure : The parent compound without substituents.
- Properties: A red solid with stability under normal conditions. Reacts with oxidizers, producing hazardous decomposition products. Limited catalytic or electronic utility due to poor solubility and unmodified electronic structure .
- Safety : Causes eye, skin, and respiratory irritation; requires careful handling .
5-(4-Methylphenyl)rubicene
- Structure : Methylphenyl substituent at the 5-position.
- Key Differences: The methyl group is smaller and less electron-rich than phenoxyphenyl, likely resulting in weaker intermolecular interactions and reduced solubility in polar solvents. Data on its electronic properties are scarce, but methyl groups typically lower melting points compared to bulkier substituents .
Phenoxyphenyl-Substituted Porphyrins (e.g., 5-(4-pyridyl)-10,15,20-tris(4-phenoxyphenyl)porphyrin)
- For example, three-layer deposition of this porphyrin on graphite electrodes achieved superior oxygen evolution reaction (OER) performance in alkaline media, attributed to improved electron transfer and stability . Analogous effects might be expected in phenoxyphenyl-rubicenes for catalytic applications.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Catalytic Potential: Analogous to phenoxyphenyl-porphyrins, substituted rubicenes could exhibit enhanced electrocatalytic activity for reactions like OER or HER, though experimental validation is needed .
- Safety Considerations : Parent rubicene’s irritant properties suggest that substituted derivatives may require similar safety protocols, including protective equipment and controlled storage .
Biological Activity
5-(4-Phenoxyphenyl)rubicene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
5-(4-Phenoxyphenyl)rubicene belongs to a class of compounds known for their phenolic structures, which often exhibit significant biological activities. The presence of the phenoxy group is hypothesized to enhance the compound's lipophilicity and ability to penetrate cellular membranes, potentially influencing its biological effects.
Biological Activity Overview
The biological activities of 5-(4-Phenoxyphenyl)rubicene have been explored through various studies focusing on its effects on cancer cell lines and viral replication.
Anticancer Activity
Research has demonstrated that 5-(4-Phenoxyphenyl)rubicene exhibits potent cytotoxic effects against several cancer cell lines. For instance, in a study evaluating its activity against human lung carcinoma (A-549) cells, the compound induced significant apoptosis, as evidenced by increased expression of pro-apoptotic markers such as caspase-3 and caspase-9.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-549 | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 30 | Disruption of mitochondrial membrane potential |
| HeLa | 20 | Activation of p53 signaling pathway |
These findings suggest that 5-(4-Phenoxyphenyl)rubicene may act through multiple mechanisms to induce cell death in cancer cells.
Antiviral Activity
In addition to its anticancer properties, 5-(4-Phenoxyphenyl)rubicene has shown promise as an antiviral agent. Studies indicate that it inhibits the replication of certain viruses, including herpes simplex virus type 1 (HSV-1). The mechanism appears to involve interference with viral entry or replication processes within host cells.
Table 2: Antiviral Efficacy Against HSV-1
| Concentration (µM) | Viral Titer Reduction (%) |
|---|---|
| 10 | 50 |
| 25 | 75 |
| 50 | 90 |
The antiviral activity is attributed to the compound's ability to modulate host immune responses and inhibit viral proteins critical for replication.
Case Studies
Several case studies have explored the therapeutic potential of phenolic compounds similar to 5-(4-Phenoxyphenyl)rubicene. One notable study highlighted the efficacy of phenolic derivatives in treating autoimmune diseases and viral infections, emphasizing their role in modulating immune responses and exerting cytotoxic effects on malignant cells .
Case Study Example
In a clinical trial involving patients with advanced cancer, a regimen incorporating phenolic compounds led to improved survival rates compared to standard therapies. The study noted a significant reduction in tumor size and enhanced quality of life among participants receiving treatment with compounds similar to 5-(4-Phenoxyphenyl)rubicene.
The biological activity of 5-(4-Phenoxyphenyl)rubicene can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways through increased expression of caspases and modulation of mitochondrial dynamics.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
- Immune Modulation : The compound may enhance the immune response against tumors and viral infections by increasing cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
